molecular formula C17H24N4O4 B5629644 1-methyl-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

1-methyl-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5629644
M. Wt: 348.4 g/mol
InChI Key: XVCQXPSLONVERM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane derivatives, including compounds structurally related to 1-methyl-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid, involves multi-step organic reactions. Notable methodologies include cycloaddition reactions, intramolecular cyclization, and the use of nitrilimides and hydrazine hydrate for the construction of the spiro and pyrazole frameworks (Farag, Elkholy, & Ali, 2008). These synthetic routes emphasize regioselectivity and high yields, often employing common laboratory reagents and conditions conducive to the formation of these complex molecules.

Molecular Structure Analysis

The molecular structure of diazaspiro derivatives, including the target compound, is characterized by the presence of a spiro framework integrating a diaza (nitrogen-containing) ring system. Structural elucidation techniques such as molecular mechanics energy minimization and NMR spectroscopy are pivotal in understanding the conformation and electronic distribution within these molecules, providing insights into their reactivity and potential biological activity (Kirschke et al., 1994).

Chemical Reactions and Properties

1-Methyl-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid, like its analogs, is amenable to various chemical modifications due to the reactive sites present on both the diazaspiro and pyrazole portions of the molecule. Reactions including nucleophilic addition, electrophilic substitution, and further cyclization reactions expand the chemical diversity and utility of this compound class. The presence of multiple functional groups allows for selective transformations, leading to derivatives with varied biological and chemical properties (Pardali et al., 2021).

Physical Properties Analysis

The physical properties of diazaspiro compounds, including solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are influenced by the molecular structure, particularly the spiro and pyrazole components, and the overall molecular symmetry and bulk. Detailed analysis of these properties is essential for the formulation of these compounds in potential applications (Smith et al., 2016).

Chemical Properties Analysis

The chemical properties of 1-methyl-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid reflect its reactivity and stability under various conditions. Studies on the reactivity of similar compounds towards nucleophiles, electrophiles, and during redox reactions provide insights into the potential applications and limitations of these molecules. The presence of functional groups such as carboxylic acids and ketones within the molecule plays a significant role in its chemical behavior, including acid-base reactions, esterification, and condensation reactions (Dobbin et al., 1993).

Mechanism of Action

While the mechanism of action for the specific compound you asked about is not available, many pyrazole-containing compounds show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research into 1-methyl-1H-pyrazol and related compounds could include further exploration of their biological activities and potential uses in medicine, as well as the development of new synthetic routes .

properties

IUPAC Name

1-methyl-8-[3-(1-methylpyrazol-4-yl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4/c1-19-11-12(10-18-19)3-4-14(22)21-7-5-17(6-8-21)13(16(24)25)9-15(23)20(17)2/h10-11,13H,3-9H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCQXPSLONVERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)N2CCC3(CC2)C(CC(=O)N3C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

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